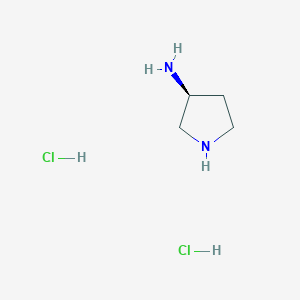

(S)-(+)-3-Aminopyrrolidine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-(+)-3-Aminopyrrolidine dihydrochloride is an aminopyrrolidine derivative. It is a key intermediate in the synthesis of a large number of chiral drugs. The compound is known for its applications in the pharmaceutical industry, particularly in the synthesis of antibiotics and other therapeutic agents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-3-Aminopyrrolidine dihydrochloride typically involves the use of palladium and methanol as raw materials. One common synthetic route includes the hydrogenation of (S)-1-benzyl-3-aminopyrrolidine, followed by the addition of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale hydrogenation processes. These methods are designed to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to maintain the desired stereochemistry and to minimize the formation of by-products .

Analyse Des Réactions Chimiques

Types of Reactions

(S)-(+)-3-Aminopyrrolidine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or imines.

Reduction: It can be reduced to form secondary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various chiral amines, amides, and imines. These products are often used as intermediates in the synthesis of more complex pharmaceutical compounds .

Applications De Recherche Scientifique

(S)-(+)-3-Aminopyrrolidine dihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of chiral compounds.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It is a key intermediate in the synthesis of antibiotics, antiviral agents, and other therapeutic drugs.

Industry: The compound is used in the production of fine chemicals and as a catalyst in various chemical reactions

Mécanisme D'action

The mechanism of action of (S)-(+)-3-Aminopyrrolidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, thereby modulating various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparaison Avec Des Composés Similaires

Similar Compounds

Some compounds similar to (S)-(+)-3-Aminopyrrolidine dihydrochloride include:

- (S)-3-Aminopyrroline

- (S)-3-Aminopyrrolidine hydrochloride

- (S)-1-tert-Butoxycarbonyl-3-aminopyrrolidine

Uniqueness

What sets this compound apart from these similar compounds is its specific stereochemistry and its high purity, which are crucial for its effectiveness as an intermediate in the synthesis of chiral drugs. Its unique properties make it highly valuable in pharmaceutical research and industrial applications .

Activité Biologique

(S)-(+)-3-Aminopyrrolidine dihydrochloride is a chiral compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : C4H10Cl2N2

- Molecular Weight : 159.06 g/mol

- Appearance : White to light yellow crystalline powder

- Solubility : Soluble in water

The compound features a pyrrolidine ring with an amino group, making it a versatile intermediate in organic synthesis and pharmaceutical applications .

Biological Activity Overview

This compound exhibits significant biological activities, particularly in the following areas:

- Neuroprotective Effects : Research indicates that this compound may influence neurotransmitter systems and modulate receptors involved in synaptic transmission, suggesting potential applications in treating neurodegenerative diseases .

- Enzyme Inhibition : It has been studied for its inhibitory effects on neuronal nitric oxide synthase (nNOS), which is crucial for preventing brain injury and treating various neurological disorders. Selective inhibitors derived from this compound have shown nanomolar potency against nNOS .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Receptors : The compound may modulate neurotransmitter systems, particularly affecting synaptic transmission and neuroprotection .

- Enzyme Interaction : Studies have shown that derivatives of (S)-(+)-3-Aminopyrrolidine can selectively inhibit nNOS over other isoforms, enhancing its therapeutic potential .

Synthesis Methods

Various methods have been developed for synthesizing this compound, ensuring high yield and optical purity. These methods typically involve:

- Decarboxylation of Trans-4-hydroxy-L-proline

- N-tert-butoxycarbonyl (N-Boc) Protection

- Reduction of Azido Compounds

- Formation of Dihydrochloride Salt

These synthetic routes are characterized by mild reaction conditions and high yields, making them suitable for large-scale production .

Case Study 1: Neuroprotective Potential

A study explored the neuroprotective effects of this compound in a model of cerebral ischemia. The compound demonstrated significant protective effects against neuronal death, suggesting its potential as a therapeutic agent in stroke management.

Case Study 2: Enzyme Selectivity

Research focused on the development of nNOS inhibitors derived from (S)-(+)-3-Aminopyrrolidine highlighted the compound's ability to selectively inhibit nNOS with a Ki value as low as 5 nM, showcasing its potential in treating conditions like cerebral palsy without affecting blood pressure regulation .

Data Table: Summary of Biological Activities

Propriétés

Numéro CAS |

116183-83-6 |

|---|---|

Formule moléculaire |

C4H11ClN2 |

Poids moléculaire |

122.60 g/mol |

Nom IUPAC |

(3S)-pyrrolidin-3-amine;hydrochloride |

InChI |

InChI=1S/C4H10N2.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3,5H2;1H/t4-;/m0./s1 |

Clé InChI |

NPPLFOLRHWBLKV-WCCKRBBISA-N |

SMILES |

C1CNCC1N.Cl.Cl |

SMILES isomérique |

C1CNC[C@H]1N.Cl |

SMILES canonique |

C1CNCC1N.Cl |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.